molecular formula C13H17NO5 B8147483 N-CBZ-L-serine ethyl ester

N-CBZ-L-serine ethyl ester

Cat. No. B8147483
M. Wt: 267.28 g/mol
InChI Key: HUBGOHXGCWPBED-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-CBZ-L-serine ethyl ester” is a protected form of the amino acid serine . The “CBZ” refers to the carbobenzyloxy group, which is a protecting group used in organic synthesis . This protected serine has been employed as a starting material for the Cbz analog of Garner’s aldehyde, 2,3-diaminopropanol, and optically active derivatives of 2-amino-1,3-propanediol .


Synthesis Analysis

The synthesis of “N-CBZ-L-serine ethyl ester” involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This reaction protocol allows a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to be efficiently converted to amides with high yields .


Molecular Structure Analysis

The molecular structure of “N-CBZ-L-serine ethyl ester” is represented by the linear formula: HOCH2CH (NHCO2CH2C6H5)CO2CH2C6H5 . It has a molecular weight of 329.35 .


Chemical Reactions Analysis

“N-CBZ-L-serine ethyl ester” is used in solution phase peptide synthesis . It is also used in the synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate .


Physical And Chemical Properties Analysis

“N-CBZ-L-serine ethyl ester” is a solid at room temperature . .

Scientific Research Applications

  • Chemical Synthesis : N-Cbz-3-phenyloxaziridine, derived from N-CBZ-L-serine ethyl ester, is used for direct electrophilic N-amination of chiral amino acids, leading to the synthesis of l-hydrazino serine, showcasing its utility in developing sensitive chiral α-hydrazino acids (Niederer et al., 1993). Similarly, the synthesis of N-Cbz-L-serine benzyl ester with high yield and purity highlights its application in chemical preparations (Liu Cun-li, 2012).

  • Enzyme Studies : In the realm of enzyme research, a fluorogenic substrate derived from N-Cbz-L-serine ethyl ester significantly enhances the sensitivity of serine proteinases, enabling more precise measurements of amidase activity (Leytus et al., 1983). This demonstrates its potential in enzymology and biochemical assays.

  • Biocatalysis : The compound has been utilized in biocatalytic processes as well. For instance, efficient synthesis of (S)-N-Cbz-serine from racemic mixtures using biocatalysis, resulting in high enantiomer purity, showcases its application in producing optically active compounds (Avdagić & Sunjic, 1998).

  • Pharmaceutical Research : In pharmacological contexts, various derivatives of N-CBZ-L-serine ethyl ester show potential as inhibitors. For example, compounds like N-ethoxycarbonyl-D-Phe-Pro-alpha-azaLys p-nitrophenyl ester exhibit high selectivity and affinity for inhibiting human alpha-thrombin, suggesting therapeutic applications (De Simone et al., 1997).

  • Antimicrobial and Antiviral Agents : The compound and its derivatives show promise in developing new antimicrobial and antiviral agents. For instance, serine and threonine beta-lactones derived from it demonstrate potential as potent inhibitors of hepatitis A virus 3C cysteine proteinase, indicating a new class of antiviral drugs (Lall et al., 2002).

  • Analytical Chemistry : It's also used in developing sensitive analytical methods. For example, fluorogenic amino-acid esters derived from N-CBZ-L-serine ethyl ester can effectively determine the esterase activity of human and animal serine proteinases, improving sensitivity in spectrophotometric methods (Kraeva et al., 1992).

Safety And Hazards

The safety data sheet for a similar compound, “N-Z-L-Serine benzyl ester”, suggests that it is non-combustible and that personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling the compound .

properties

IUPAC Name

ethyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-2-18-12(16)11(8-15)14-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBGOHXGCWPBED-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-CBZ-L-serine ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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